
3-(Morpholin-4-YL)-4-nitrobenzoic acid
Übersicht
Beschreibung
3-(Morpholin-4-YL)-4-nitrobenzoic acid is an organic compound that features a morpholine ring attached to a nitrobenzoic acid moiety. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and nitrobenzoic acid, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-YL)-4-nitrobenzoic acid typically involves the nitration of benzoic acid followed by the introduction of the morpholine group. One common method includes the following steps:
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobenzoic acid.
Introduction of Morpholine Group: The 4-nitrobenzoic acid is then reacted with morpholine in the presence of a suitable catalyst, such as a base like triethylamine, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and subsequent morpholine substitution reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Morpholin-4-YL)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 3-(Morpholin-4-YL)-4-aminobenzoic acid.
Substitution: Formation of various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis Intermediate
3-(Morpholin-4-YL)-4-nitrobenzoic acid serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and specialty chemicals due to its ability to undergo various chemical transformations, such as reduction and substitution reactions.
Biological Probes
The compound acts as a biochemical probe in assays to study enzyme activities and protein interactions. Its structure allows it to interact with various biological macromolecules, making it valuable for investigating cellular mechanisms and pathways.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Similar compounds have shown the ability to inhibit cancer cell migration and proliferation. For instance, studies have demonstrated that related compounds can impair EGF-induced chemotaxis in non-small cell lung cancer (NSCLC) cells, suggesting potential therapeutic applications in oncology .
Antimicrobial Applications
The compound has also been explored for its antimicrobial properties. It may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Research
A study examining the effects of related nitrobenzoic acids on NSCLC cells found that these compounds significantly inhibited cell migration by disrupting EGF signaling pathways. This suggests that this compound could be further investigated for its potential in cancer therapeutics.
Case Study 2: Enzyme Inhibition
In biochemical assays, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition, highlighting its potential as a lead compound for drug development targeting metabolic disorders.
Wirkmechanismus
The mechanism of action of 3-(Morpholin-4-YL)-4-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Morpholin-4-YL)propane-2,3-dione: Another morpholine derivative with different functional groups.
3-(N-morpholino)propanesulfonic acid: A buffering agent with a similar morpholine ring structure.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: A compound with a similar benzoic acid moiety but different substituents.
Uniqueness
3-(Morpholin-4-YL)-4-nitrobenzoic acid is unique due to the combination of the nitro group and the morpholine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Biologische Aktivität
3-(Morpholin-4-YL)-4-nitrobenzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a morpholine ring and a nitrobenzoic acid moiety, contributing to its unique chemical reactivity. Its molecular formula is CHNO, with a molecular weight of approximately 236.23 g/mol. The presence of the nitro group enhances its electrophilic character, facilitating interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Gram-negative bacteria such as Acinetobacter baumannii. Studies report minimum inhibitory concentrations (MICs) as low as 0.03125 μg/mL for effective derivatives, demonstrating potent antibacterial activity .
Table 1: Antimicrobial Activity of Derivatives
Compound Derivative | MIC (μg/mL) | Bacterial Strain |
---|---|---|
Derivative A | <0.03125 | Staphylococcus aureus |
Derivative B | 1 | Acinetobacter baumannii |
Derivative C | 0.125 | Klebsiella pneumoniae |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. In particular, it has been evaluated for its ability to inhibit glucosidases, which are crucial in carbohydrate metabolism. In vitro studies have demonstrated that certain derivatives can significantly reduce enzyme activity, indicating potential use in managing diabetes .
Case Study: Enzyme Inhibition
In a study conducted by Özil et al. (2018), several derivatives of this compound were synthesized and tested for glucosidase inhibition. The results indicated that at a concentration of 12.5 µM, some compounds reduced enzymatic activity by approximately 50%, showcasing their potential as therapeutic agents against diabetes .
Antioxidant Activity
Antioxidant properties have also been attributed to this compound and its derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Table 2: Antioxidant Activity of Selected Derivatives
Compound Derivative | IC50 (μM) | Assay Method |
---|---|---|
Derivative D | 15 | DPPH Scavenging Assay |
Derivative E | 20 | ABTS Assay |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking due to the presence of the morpholine ring and nitro group . The compound's structural features allow it to act as a versatile scaffold for drug development.
Eigenschaften
IUPAC Name |
3-morpholin-4-yl-4-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(13(16)17)10(7-8)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUUEEDAOFTYRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.